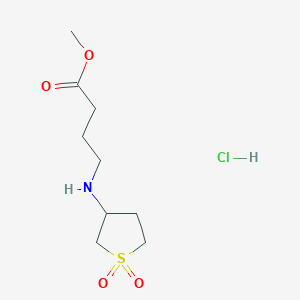
Methyl 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)butanoate hydrochloride is a synthetic organic compound with the molecular formula C9H18ClNO4S It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, an amino group, and a butanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)butanoate hydrochloride typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Esterification: The final step involves the esterification of the butanoic acid derivative with methanol in the presence of an acid catalyst to form the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfone group or other reactive sites.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can modify the amino group or the ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, ammonia, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)butanoate hydrochloride involves its interaction with specific molecular targets. The sulfone group can participate in redox reactions, while the amino and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobutanoate hydrochloride: Lacks the tetrahydrothiophene ring and sulfone group.
Methyl 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)butanoate: The non-hydrochloride form of the compound.
Methyl 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)pentanoate hydrochloride: Similar structure but with a pentanoate ester instead of butanoate.
Uniqueness
Methyl 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)butanoate hydrochloride is unique due to the presence of the tetrahydrothiophene ring with a sulfone group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(1,1-dioxothiolan-3-yl)amino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-14-9(11)3-2-5-10-8-4-6-15(12,13)7-8;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPCVOGRSIYSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1CCS(=O)(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
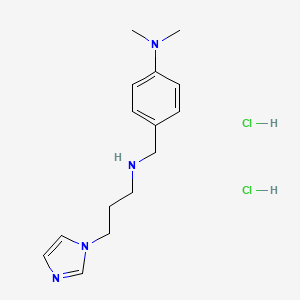
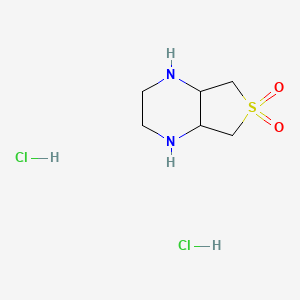
![[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/structure/B7819866.png)
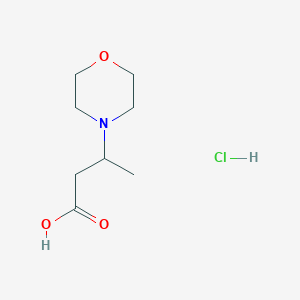
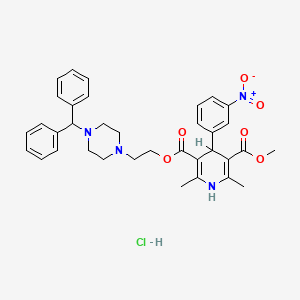
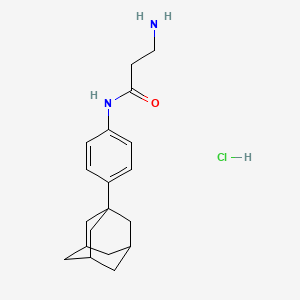
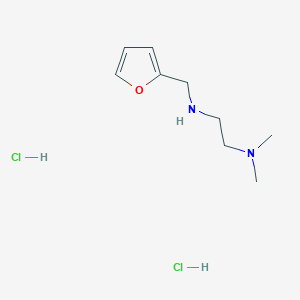
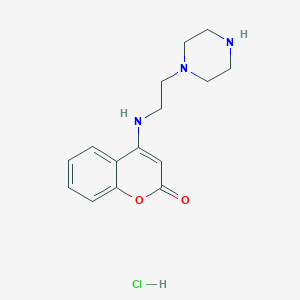

![sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B7819912.png)
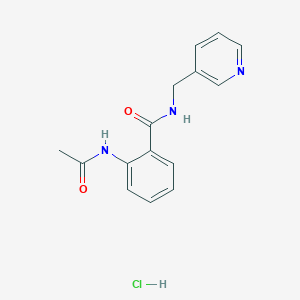
![4-[1-(2,4-Dihydroxy-3-methylphenyl)-2-(methylamino)ethyl]-2-methylbenzene-1,3-diol;hydrochloride](/img/structure/B7819942.png)
![4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride](/img/structure/B7819947.png)
![[6-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride](/img/structure/B7819955.png)
